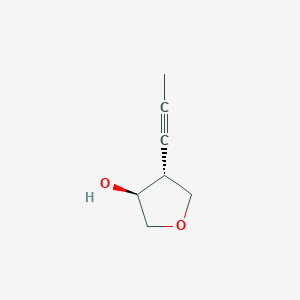
(3S,4R)-4-(prop-1-yn-1-yl)oxolan-3-ol
Vue d'ensemble
Description
(3S,4R)-4-(prop-1-yn-1-yl)oxolan-3-ol is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3S,4R)-4-(prop-1-yn-1-yl)oxolan-3-ol , a member of the oxolane family, has garnered interest due to its unique stereochemistry and potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant research findings.
Molecular Formula : C₇H₈O₂
Molecular Weight : 128.14 g/mol
IUPAC Name : this compound
The compound features a five-membered ring structure with an alcohol functional group at position 3 and a propynyl substituent at position 4. The stereochemical configuration is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its hydroxyl group, facilitating interactions with proteins and nucleic acids. This interaction is significant in modulating various biochemical pathways.
Therapeutic Potential
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that related acetylenic compounds can suppress tumor cell growth in vitro .
- Immunomodulatory Effects : The compound may influence immune responses, making it a candidate for further investigation in immunotherapy .
- Antidiabetic Properties : Some studies have indicated potential antidiabetic effects, although more research is needed to establish this link conclusively .
Study 1: Antitumor Activity
In a study focusing on polyacetylenes derived from traditional medicinal plants, this compound was evaluated for its ability to inhibit the growth of cultured tumor cells. The results demonstrated a significant reduction in cell viability at specific concentrations, suggesting its potential as an antitumor agent.
Study 2: Immunomodulatory Effects
Another investigation explored the immunomodulatory effects of similar oxolane compounds. It was found that these compounds could enhance the activity of immune cells, indicating potential applications in treating autoimmune diseases or enhancing vaccine efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₇H₈O₂ | Antitumor, Immunomodulatory |
| (3S,4R)-4-(oct-1-yn-1-yloxolan)-3-ol | C₉H₁₀O₂ | Antimicrobial |
| (3S,4R)-4-(phenyl)oxolan-3-ol | C₉H₁₀O₂ | Antioxidant |
This table illustrates the biological activities of structurally related compounds, highlighting the unique properties of (3S,4R)-4-(prop-1-yn-1-yloxolan)-3-ol.
Propriétés
IUPAC Name |
(3S,4R)-4-prop-1-ynyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-3-6-4-9-5-7(6)8/h6-8H,4-5H2,1H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEIWNLGEOGDDK-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1COCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H]1COC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















